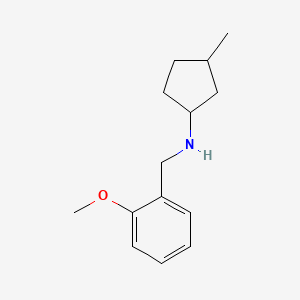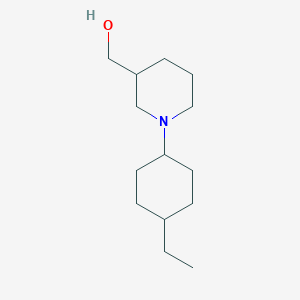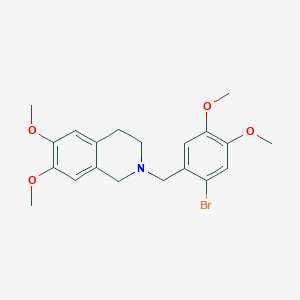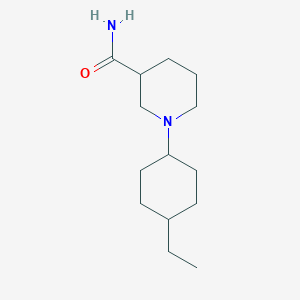![molecular formula C13H18BrNO3 B3850658 4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]morpholine](/img/structure/B3850658.png)
4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]morpholine
Overview
Description
4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]morpholine is an organic compound with the molecular formula C13H18BrNO3. It is a derivative of morpholine, a heterocyclic amine, and features a brominated dimethoxyphenyl group. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]morpholine typically involves the reaction of 2-bromo-4,5-dimethoxybenzyl bromide with morpholine. The reaction is carried out in a suitable solvent, such as methylene dichloride, under reflux conditions. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional steps such as crystallization or chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]morpholine has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Investigated for potential therapeutic properties and as an intermediate in drug synthesis.
Biological Studies: Used in studies to understand its effects on biological systems.
Industrial Applications: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]morpholine is not well-documented. as a derivative of morpholine, it may interact with biological targets such as enzymes or receptors, potentially affecting various biochemical pathways. Further research is needed to elucidate its specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-4,5-dimethoxyphenyl)methanol: A related compound with similar structural features.
4-Bromo-2,5-dimethoxyphenethylamine: Another brominated dimethoxyphenyl derivative with different functional groups.
2-Bromo-4,5-dimethoxybenzyl alcohol: Shares the brominated dimethoxyphenyl group but differs in the attached functional group.
Uniqueness
4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]morpholine is unique due to its combination of a morpholine ring with a brominated dimethoxyphenyl group. This structure imparts specific chemical properties and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
4-[(2-bromo-4,5-dimethoxyphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-16-12-7-10(11(14)8-13(12)17-2)9-15-3-5-18-6-4-15/h7-8H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFFKGZOXSTKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCOCC2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-pyridin-3-ylmethanone](/img/structure/B3850578.png)

![N-methyl-2-pyridin-2-yl-N-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]ethanamine](/img/structure/B3850593.png)
![1-[4-(trifluoromethoxy)benzyl]piperidine](/img/structure/B3850595.png)
![ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate](/img/structure/B3850603.png)
![1-(4-nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B3850604.png)


![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B3850646.png)
![[1-[(2-fluorophenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B3850650.png)
![[1-[(2-Methoxyphenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B3850666.png)
![1-benzyl-N-[1-(4-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B3850669.png)

![1-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]piperidin-1-yl]ethanone](/img/structure/B3850685.png)
